Norleual

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

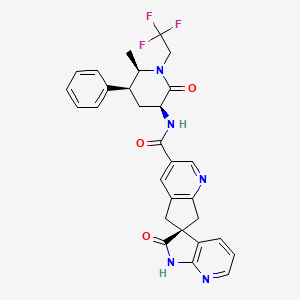

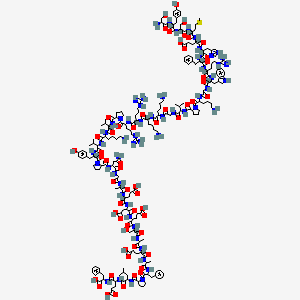

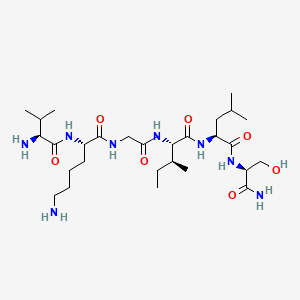

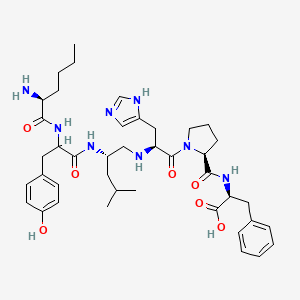

Norleual is a compound with the molecular formula C41H58N8O7 . It is an angiotensin (Ang) IV analog and acts as a hepatocyte growth factor (HGF)/c-Met inhibitor . It is also known as an AT4 receptor antagonist and exhibits potent antiangiogenic activities .

Synthesis Analysis

Norleual was synthesized using solid-phase methods . It is homologous to the ‘hinge’ region of HGF, which participates in its dimerization and activation . This homology allows Norleual to bind HGF with high affinity .Chemical Reactions Analysis

Norleual has been shown to inhibit the pro-survival activity imparted by both HGF and MSP to pancreatic cancer cells in vitro . It suppresses HGF’s and MSP’s pro-survival effects .Wissenschaftliche Forschungsanwendungen

Cancer Research

Norleual has been studied extensively in the field of cancer research. It is known to be a hepatocyte growth factor (HGF) antagonist . The primary purpose of a study was to demonstrate that Norleual is capable of attenuating the cellular responses of cancer cells to HGF . It blocks malignant phenotypes in cancerous cells .

Inhibition of HGF/c-Met

Norleual competitively inhibited the binding of HGF to its receptor c-Met in mouse liver membranes . It was able to inhibit HGF-dependent signaling, proliferation, migration, and invasion in multiple cell types at concentrations in the picomolar range .

Antiangiogenic Activity

Ex vivo studies demonstrated that Norleual exhibited potent antiangiogenic activity . This attribute would be predicted for a HGF/c-Met antagonist .

Suppression of Pulmonary Colonization

Norleual suppressed pulmonary colonization by B16-F10 murine melanoma cells, which are characterized by an overactive HGF/c-Met system .

Potential Therapeutic Agent

Norleual may have utility as a therapeutic agent in disorders that are dependent on an intact HGF/c-Met system .

Increased Sensitivity to Gemcitabine

Norleual, a hepatocyte growth factor and macrophage stimulating protein dual antagonist, increases pancreatic cancer sensitivity to gemcitabine .

Wirkmechanismus

Target of Action

Norleual is an angiotensin (Ang) IV analog . Its primary targets are the hepatocyte growth factor (HGF)/c-Met and the AT4 receptor . HGF/c-Met is a critical growth factor system often over-activated in various cancers, contributing significantly to cancer progression, metastasis, and chemotherapeutic resistance .

Mode of Action

Norleual acts by blocking HGF dimerization, a process required for its activation . It competitively inhibits the binding of a H3-Hinge peptide sequence to the HGF and binds directly to HGF . This results in the attenuation of the cellular responses of cancer cells to HGF .

Biochemical Pathways

Norleual significantly reduces HGF-dependent c-Met and Gab1 phosphorylation . It dramatically reduces the HGF-initiated association between Gab1 and c-Met in HEK293 cells . This leads to the marked attenuation of HGF-dependent c-Met activation and downstream signaling .

Pharmacokinetics

It’s known that norleual can inhibit hgf-dependent signaling, proliferation, migration, and invasion in multiple cell types at concentrations in the picomolar range .

Result of Action

Norleual suppresses HGF’s and MSP’s prosurvival effects as well as sensitizing pancreatic cancer cells to gemcitabine in vitro . Most importantly, treatment with Norleual in combination with gemcitabine markedly inhibited in-vivo tumor growth beyond the suppression observed with gemcitabine alone .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

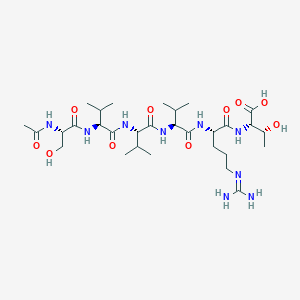

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-aminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H58N8O7/c1-4-5-12-32(42)37(51)47-33(20-28-14-16-31(50)17-15-28)38(52)46-30(19-26(2)3)24-44-34(22-29-23-43-25-45-29)40(54)49-18-9-13-36(49)39(53)48-35(41(55)56)21-27-10-7-6-8-11-27/h6-8,10-11,14-17,23,25-26,30,32-36,44,50H,4-5,9,12-13,18-22,24,42H2,1-3H3,(H,43,45)(H,46,52)(H,47,51)(H,48,53)(H,55,56)/t30-,32-,33?,34-,35-,36-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOHDEFSMLITXTG-RZAPKHMUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)CNC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)CN[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H58N8O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

774.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.